molecular formula C18H19N3O B2404453 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 1798046-88-4

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2404453
CAS No.: 1798046-88-4
M. Wt: 293.37
InChI Key: GMPLJJUAUTWJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone (CAS 1798046-88-4) is a high-purity chemical compound supplied for non-human research applications only. This product is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any personal use. This molecule, with the molecular formula C18H19N3O and a molecular weight of 293.36 g/mol, features the 8-azabicyclo[3.2.1]octane scaffold, a core structure of significant interest in medicinal chemistry . This scaffold is central to the family of tropane alkaloids and is actively investigated for the synthesis of novel bioactive compounds . The specific incorporation of an 8-azabicyclo[3.2.1]oct-2-ene core, as seen in this product, is a key structural feature in modern drug discovery efforts, particularly in the development of non-covalent inhibitors for targets like N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Inhibition of NAAA is a promising approach to manage inflammatory responses by preserving endogenous palmitoylethanolamide (PEA), thereby potentiating its anti-inflammatory and analgesic effects . The molecular structure integrates a 1-methyl-3-phenyl-1H-pyrazole moiety, a heterocyclic group commonly employed in medicinal chemistry to modulate biological activity and physicochemical properties. Predicted physical properties include a density of 1.26±0.1 g/cm³ at 20 °C and a boiling point of 505.1±50.0 °C . Researchers can utilize this compound as a key synthetic intermediate or a pharmacological tool compound in various research areas, including inflammatory disease studies . The product is available with a guaranteed purity of 90% or higher .

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-methyl-5-phenylpyrazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-20-17(12-16(19-20)13-6-3-2-4-7-13)18(22)21-14-8-5-9-15(21)11-10-14/h2-8,12,14-15H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPLJJUAUTWJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3C4CCC3C=CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the subsequent attachment of the pyrazole moiety. Common reagents used in these reactions include organometallic reagents, catalysts, and protecting groups to ensure the desired stereochemistry and functional group compatibility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Pharmacological Properties

Research indicates that compounds with similar bicyclic structures often exhibit significant pharmacological properties. The unique structural features of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone suggest potential activity against various biological targets. Studies utilizing computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) have shown promising results in predicting its biological activities based on its chemical structure.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Azabicyclo Moiety : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Pyrazole Ring : This step often employs methods such as palladium-catalyzed coupling reactions to attach the pyrazole moiety.
  • Methanone Formation : Finalization of the structure involves functional group transformations to yield the desired methanone derivative.

Industrial Production Considerations

For industrial applications, optimizing these synthetic routes is crucial to maximize yield and minimize costs. Continuous flow reactors may be employed for better control over reaction conditions.

Similar Compounds

A range of compounds shares structural similarities with this compound, including:

Compound NameStructural FeaturesPotential Applications
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octane derivativesLacks pyrazole ringMedicinal chemistry
Benzofuran derivativesContains benzofuran but not azabicycloAnticancer research
Methanone derivativesSimilar methanone groupsDrug development

Uniqueness and Advantages

The uniqueness of this compound lies in its combination of azabicyclo and pyrazole moieties, allowing it to engage in a wider range of chemical and biological interactions compared to compounds with only one of these features.

Case Study 1: Anticancer Activity

In a study exploring the anticancer properties of azabicyclic compounds, (1R,5S)-8-azabicyclo[3.2.1]octane derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further research into its potential therapeutic applications.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of similar bicyclic structures revealed that modifications to the azabicyclo framework can enhance binding affinity to specific targets, indicating that (1R,5S)-8-azabicyclo[3.2.1]octane derivatives could be optimized for improved efficacy in drug design.

Mechanism of Action

The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Biological Activity

The compound (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a bicyclic organic molecule notable for its potential biological activity. This compound is part of the azabicyclic family and is characterized by a unique stereochemistry that may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a bicyclic structure with a nitrogen atom integrated into the framework, which is typical of tropane alkaloids known for diverse pharmacological effects. The molecular formula for this compound is C18H22N4OC_{18}H_{22}N_{4}O with a molecular weight of approximately 306.4 g/mol.

PropertyValue
Molecular FormulaC18H22N4OC_{18}H_{22}N_{4}O
Molecular Weight306.4 g/mol
CAS NumberNot specified

The mechanism of action for this compound likely involves interactions with specific biological targets, including receptors and enzymes. The bicyclic structure contributes to its rigidity, enhancing binding affinity and selectivity towards these targets.

Biological Activity

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, including:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
  • Antiviral Properties : Similar compounds have shown efficacy against various viral infections, suggesting potential antiviral applications.
  • Anti-inflammatory Effects : The presence of specific functional groups may contribute to anti-inflammatory activities.

Table 2: Predicted Biological Activities

Activity TypeDescription
Neurotransmitter ModulationPotential effects on mood and cognition
AntiviralPossible efficacy against viral infections
Anti-inflammatoryMay reduce inflammation in biological systems

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the azabicyclic class:

  • Neuropharmacological Studies : Research has demonstrated that azabicyclic compounds can modulate neurotransmitter receptors, influencing anxiety and depression models in animal studies.
  • Antiviral Efficacy : Investigations into structurally similar compounds have revealed promising results against RNA viruses, indicating that modifications in the bicyclic structure can enhance antiviral potency.
  • Inflammation Models : In vitro studies have shown that certain derivatives exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related azabicyclo[3.2.1]octane derivatives, focusing on substituent effects, molecular properties, and hypothetical pharmacological implications.

Substituent Analysis

  • Target Compound: Features a phenylpyrazole group at the methanone position. The phenyl ring may enhance lipophilicity and π-π stacking interactions, while the pyrazole’s nitrogen atoms could participate in hydrogen bonding .
  • Compound: [(1R,5S)-3-(imidazo[1,2-a]pyrazin-6-yl)-8-azabicyclo[3.2.1]octan-8-yl]-(1H-1,2,4-triazol-5-yl)methanone Replaces pyrazole with imidazo[1,2-a]pyrazine and triazole groups. The imidazopyrazine core may improve binding to kinase targets, while the triazole could enhance metabolic stability .
  • Compound: Contains a pyrazolo[1,5-a]pyrimidinyl group with a methylsulfonyl substituent and 2-fluorophenyl moiety.
  • Compound : Incorporates a pyrido[4,3-d]pyrimidine fused with indazolyl and isopropylphenyl groups. The methoxy substituent on the azabicyclo core may modulate solubility and steric hindrance at receptor sites .

Molecular Properties

Compound Molecular Weight Key Substituents Hypothetical Target
Target Compound ~325 (estimated) Phenylpyrazole Dopamine/Serotonin Transporters
Not provided Imidazopyrazine, triazole Kinases, GPCRs
587.64 Pyrazolopyrimidine, methylsulfonyl, fluorophenyl Kinases, Ion Channels
550.74 Pyridopyrimidine, indazolyl, methoxy Oncogenic Targets

Pharmacological Implications

  • Lipophilicity : The target compound’s phenylpyrazole likely confers moderate lipophilicity, balancing CNS penetration and solubility. In contrast, ’s methylsulfonyl group may limit brain exposure .
  • Selectivity: The pyrazole in the target compound could confer selectivity for monoamine transporters over off-target receptors, whereas ’s indazolyl-pyridopyrimidine system may favor kinase inhibition .
  • Metabolic Stability: Fluorine in and triazole in are known to reduce oxidative metabolism, suggesting longer half-lives compared to the target compound .

Research Findings and Limitations

While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:

  • ’s fluorophenyl and sulfonyl groups are associated with improved pharmacokinetics in kinase inhibitors .
  • ’s methoxy substitution aligns with strategies to optimize solubility in oncology candidates .
  • The absence of electron-withdrawing groups in the target compound may render it susceptible to faster hepatic clearance compared to fluorinated analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer:

  • Route 1: Utilize a multi-step approach involving condensation of the azabicyclo[3.2.1]octane core with a pre-functionalized pyrazole moiety. For example, describes acetyl chloride-mediated acylation under reflux in 1,4-dioxane with triethylamine as a base, achieving yields of ~70% .
  • Route 2: Employ Suzuki-Miyaura coupling for introducing aromatic substituents (e.g., phenyl groups) to the pyrazole ring, as demonstrated in for analogous azabicyclo compounds. Use Pd(PPh₃)₄ as a catalyst and THF/water as solvent at 80°C .
  • Optimization Tips: Monitor reaction progress via UPLC-MS (as in ) to adjust stoichiometry and temperature. For stereochemical control, use chiral auxiliaries or asymmetric catalysis, referencing ’s use of benzyl-protected intermediates .

Q. Which spectroscopic techniques are most effective for characterizing stereochemistry?

  • Methodological Answer:

  • X-ray Crystallography: Resolve absolute configuration, as shown in for a related azabicyclo compound .
  • NMR: Use NOESY to confirm spatial proximity of protons (e.g., axial vs. equatorial positions in the bicyclic system). highlights coupling constants (J values) to distinguish diastereomers .
  • CD Spectroscopy: Apply circular dichroism to assess enantiomeric purity, particularly for chiral centers in the azabicyclo core (see for analogous structures) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate pyrazole ring modifications?

  • Methodological Answer:

  • Step 1: Synthesize derivatives with varied substituents (e.g., nitro, fluoro, alkyl) at the pyrazole 3-position, following ’s protocol for nitro-group incorporation .
  • Step 2: Test biological activity (e.g., receptor binding affinity) using assays like radioligand displacement (Reference ’s use of functional assays for sulfonamide analogs) .
  • Data Analysis: Correlate electronic (Hammett σ) or steric (Taft Es) parameters of substituents with activity trends. For example, notes enhanced binding with electron-withdrawing nitro groups .

Q. What strategies mitigate degradation of labile functional groups during stability studies?

  • Methodological Answer:

  • Temperature Control: Store samples at -20°C with desiccants to slow hydrolysis of the methanone group ( recommends cold storage for similar esters) .
  • Matrix Stabilization: Add antioxidants (e.g., BHT) to prevent oxidation of the azabicyclo double bond. highlights organic degradation in wastewater studies, emphasizing temperature-dependent decay rates .
  • Accelerated Stability Testing: Use HPLC to track degradation products under stress conditions (40°C/75% RH), as in ’s purity protocols .

Q. How should conflicting NMR data from diastereomeric mixtures be resolved?

  • Methodological Answer:

  • Chromatographic Separation: Perform preparative HPLC with a chiral column (e.g., Chiralpak AD-H) to isolate enantiomers, referencing ’s resolution of benzyl-protected intermediates .
  • Dynamic NMR: Analyze variable-temperature NMR to detect coalescence signals, indicating interconversion (e.g., ’s use of 500 MHz NMR for conformational analysis) .
  • Computational Modeling: Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian09) to assign configurations, as demonstrated in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.